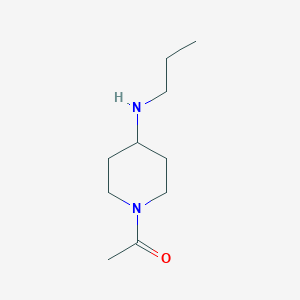

1-Acetyl-4-(N-propylamino)piperidine

Description

Contextualization within Piperidine (B6355638) Chemistry and Medicinal Relevance

The piperidine scaffold, a six-membered heterocyclic amine, is a cornerstone in the field of medicinal chemistry and drug discovery. mdpi.comacs.org This structural motif is prevalent in a vast number of pharmaceuticals and natural alkaloids, owing to its ability to confer favorable pharmacokinetic and pharmacodynamic properties. acs.org The piperidine ring's conformational flexibility, basic nitrogen atom, and the capacity for substitution at various positions allow for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.

Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, use as analgesics, antipsychotics, antihistamines, and anticancer agents. acs.org The presence of the piperidine moiety can facilitate interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

1-Acetyl-4-(N-propylamino)piperidine belongs to the class of N-acyl-4-aminopiperidines, a subset of piperidine derivatives that has garnered significant interest in advanced heterocyclic compound research. The N-acetyl group can influence the compound's polarity, membrane permeability, and metabolic stability, while the 4-propylamino substituent can play a crucial role in target binding and selectivity.

Research into 4-aminopiperidine (B84694) derivatives has explored their potential as novel therapeutic agents. For instance, various compounds with this core structure have been investigated for their antifungal properties, targeting ergosterol (B1671047) biosynthesis. mdpi.com Additionally, the 4-aminopiperidine scaffold is a key component in the design of N-type calcium channel blockers with potential applications in pain management. ebi.ac.uk The specific combination of the N-acetyl and 4-propylamino groups in this compound makes it a unique entity for further investigation within these and other therapeutic areas.

Overview of Historical Developments in Piperidine Derivative Synthesis and Biological Investigation

The synthesis of piperidine derivatives has a rich history, evolving from early methods involving the reduction of pyridine (B92270) precursors to more sophisticated and stereoselective strategies. Key historical developments include the catalytic hydrogenation of pyridines and the use of multi-component reactions to construct the piperidine ring with desired substitutions.

A significant advancement in the synthesis of 4-aminopiperidine derivatives has been the application of reductive amination. dtic.mil This method typically involves the reaction of an N-substituted 4-piperidone (B1582916) with an amine in the presence of a reducing agent, providing a versatile route to a wide range of 4-amino-substituted piperidines. mdpi.com Subsequent modifications, such as N-acylation, allow for further diversification of these scaffolds. dtic.mil

The biological investigation of piperidine derivatives has paralleled the advancements in their synthesis. Early studies focused on naturally occurring piperidine alkaloids. With the advent of high-throughput screening and rational drug design, research has expanded to the systematic exploration of synthetic piperidine libraries to identify compounds with specific biological activities. Structure-activity relationship (SAR) studies of 4-aminopiperidine derivatives have been instrumental in optimizing their therapeutic potential, for example, in the development of potent acetylcholinesterase inhibitors. nih.gov

Current Research Landscape and Objectives for this compound Studies

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the current research landscape for structurally related N-acyl-4-aminopiperidines is active. The primary objectives in the study of such compounds generally revolve around several key areas:

Exploration of Novel Biological Activities: A major goal is to screen libraries of N-acyl-4-aminopiperidines against a diverse range of biological targets to uncover new therapeutic applications. Given the known activities of related compounds, areas of interest for this compound could include antimicrobial, neurological, and analgesic activities. mdpi.comebi.ac.uk

Structure-Activity Relationship (SAR) Studies: A key objective would be to synthesize analogues of this compound to understand how modifications to the N-acetyl and N-propyl groups, as well as the piperidine ring itself, affect biological activity. This would provide valuable insights for the design of more potent and selective compounds.

Development of Efficient Synthetic Methodologies: Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of polysubstituted piperidines. For this compound, this could involve optimizing reductive amination and N-acetylation protocols.

Pharmacokinetic and Pharmacodynamic Profiling: A crucial aspect of current research is to evaluate the drug-like properties of new compounds. For this compound, this would involve studies on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the molecular level.

Inferred from the broader context of piperidine chemistry, research on this compound would likely aim to characterize its unique physicochemical and biological properties and to assess its potential as a lead compound for drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(propylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h10-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDNHNPNHUQQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639925 | |

| Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-20-1 | |

| Record name | 1-[4-(Propylamino)-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Acetyl 4 N Propylamino Piperidine and Its Analogues

Advanced Synthetic Routes to 1-Acetyl-4-(N-propylamino)piperidine

Targeted Reductive Amination Strategies for Piperidine (B6355638) Functionalization

Reductive amination serves as a cornerstone in the synthesis of this compound and its analogs. This powerful transformation allows for the direct introduction of the N-propylamino group at the 4-position of the piperidine ring. The typical starting material for this reaction is an N-substituted 4-piperidone (B1582916) derivative.

A common strategy involves the reaction of an N-substituted 4-piperidone with an appropriate amine, followed by reduction with a suitable agent like sodium triacetoxyborohydride. This method has been successfully employed in the synthesis of a library of over 30 4-aminopiperidines, demonstrating its versatility. mdpi.com For instance, the synthesis of 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine highlights the adaptability of this approach to various substituents on both the piperidine nitrogen and the amino group. mdpi.com

The general procedure for reductive amination involves dissolving the ketone and the amine in a dry solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent. mdpi.com The reaction is typically stirred at room temperature for several hours to ensure complete conversion. mdpi.com Workup usually involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent like ethyl acetate (B1210297). mdpi.com

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| N-substituted 4-piperidone | Appropriate amine | Sodium triacetoxyborohydride | 4-aminopiperidine (B84694) derivative | mdpi.com |

| 1-benzyl-4-piperidone | n-hexylamine | Sodium triacetoxyborohydride | 1-benzyl-N-hexylpiperidin-4-amine | mdpi.com |

Furthermore, ruthenium-catalyzed double reductive aminations using hydrosilanes have emerged as a highly selective method for accessing tertiary amines and piperidine derivatives. doi.org This approach has been successfully applied to the synthesis of piperidine derivatives from glutaric dialdehyde (B1249045) and anilines. doi.org The reaction tolerates various functional groups, including halides, ketones, and esters, making it a valuable tool for the synthesis of complex piperidine structures. doi.org

Iterative reductive amination has also been utilized in the synthesis of more complex polyamine structures incorporating piperidine rings. nih.gov This step-wise approach allows for the controlled elongation of the molecular scaffold. nih.gov

N-Acetylation Approaches for Piperidine Ring Modification

The introduction of an acetyl group onto the piperidine nitrogen is a key step in the synthesis of this compound. This modification can be achieved through various N-acetylation methods.

A straightforward approach involves the reaction of the corresponding secondary amine, 4-(N-propylamino)piperidine, with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. These reactions are often carried out in the presence of a base to neutralize the acid byproduct. A variety of catalysts, including KF-Al2O3, ZnO, and FeCl3, have been reported to facilitate N-acylation under different conditions. orientjchem.org Eco-friendly, catalyst-free methods for N-acylation have also been developed, offering a milder and more sustainable alternative. orientjchem.org

A continuous-flow method for N-acetylation of amines using acetonitrile (B52724) as the acetyl source has been reported. nih.gov This method has been shown to be effective for both aromatic and aliphatic amines, including the secondary amine piperidine, which was converted to its acetylated derivative in quantitative yield. nih.gov

Another efficient method for the N-acetylation of 4-piperidones involves the use of ketene (B1206846) as the acetylating agent. This reaction is typically catalyzed by an acid and proceeds via the nucleophilic attack of the piperidone nitrogen on the electrophilic carbonyl carbon of ketene. A patented process describes the reaction of a 4-piperidone with ketene in the presence of an acid catalyst at temperatures ranging from 20°C to 120°C, achieving high conversion and selectivity. google.com

| Amine Substrate | Acetylating Agent | Conditions/Catalyst | Product | Reference |

| 4-(N-propylamino)piperidine | Acetic anhydride/Acetyl chloride | Base | This compound | orientjchem.org |

| Piperidine | Acetonitrile | Solid catalyst (in continuous flow) | N-acetylpiperidine | nih.gov |

| 4-Piperidone | Ketene | Acid catalyst (20-120°C) | 1-Acetyl-4-piperidone | google.com |

Regioselective and Stereoselective Synthesis of 4-Substituted Piperidine Scaffolds

The synthesis of this compound and its analogs often requires precise control over the substitution pattern of the piperidine ring. Regioselective and stereoselective synthetic methods are crucial for achieving the desired molecular architecture.

The Dieckmann cyclization of aminodicarboxylate esters is a widely used method for the synthesis of 4-piperidones, which are key precursors to 4-substituted piperidines. acs.org However, controlling the stereochemistry in this process can be challenging. acs.org The imino Diels-Alder reaction of 2-amino-1,3-butadienes with aldimines in the presence of a Lewis acid like ZnCl2 offers a highly stereoselective route to substituted 4-aminotetrahydropyridines, which can be hydrolyzed to the corresponding 4-piperidones. acs.org

Highly stereoselective routes to orthogonally protected chiral 2-substituted 4-aminopiperidines have been developed. nih.govrsc.org These methods often involve the diastereoselective nucleophilic substitution of a hydroxyl group on the piperidine ring. nih.govrsc.org For example, the introduction of an acetamido moiety at the C4 position can be achieved through nucleophilic substitution with an azide (B81097), followed by reduction and selective protection. nih.govrsc.org

A flexible route to variously substituted piperidine-2,4-diones has been established via a regioselective Dieckmann cyclization. core.ac.uk This methodology is compatible with substituents at the 3-, 5-, and 6-positions and can be adapted for enantioselective synthesis using a chiral auxiliary. core.ac.uk

Precursor Synthesis and Intermediate Chemistry

Synthesis of 1-Acetyl-4-piperidone and Related 4-Piperidinones as Key Intermediates

1-Acetyl-4-piperidone is a pivotal intermediate in the synthesis of this compound. Its preparation can be achieved through the N-acetylation of 4-piperidone. As mentioned in section 2.1.2, reacting 4-piperidones with ketene in the presence of an acid catalyst is an efficient method for synthesizing 1-acetyl-4-piperidones. google.com

4-Piperidones themselves can be synthesized through various methods. The Mannich condensation reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate in an ethanol (B145695) medium is a well-established method for synthesizing substituted 4-piperidones. chemrevlett.com Another common approach is the Dieckmann condensation of aminodicarboxylate esters, followed by hydrolysis and decarboxylation. dtic.mil

The conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid provides a mild and inexpensive route to racemic or enantiopure 4-piperidones. organic-chemistry.org

| Precursor(s) | Reaction Type | Product | Reference |

| Substituted aromatic aldehyde, ethyl methyl ketone, ammonium acetate | Mannich condensation | Substituted 4-piperidone | chemrevlett.com |

| Aminodicarboxylate ester | Dieckmann condensation | 4-Piperidone | dtic.mil |

| N-acyl-2,3-dihydro-4-pyridone | Conjugate reduction (Zn/AcOH) | 4-Piperidone | organic-chemistry.org |

| 4-Piperidone | N-acetylation with ketene | 1-Acetyl-4-piperidone | google.com |

Derivatization of Piperidine-4-carboxylic Acid Scaffolds in Relation to this compound

Piperidine-4-carboxylic acid and its derivatives serve as versatile starting materials for the synthesis of 4-aminopiperidines, which are precursors to this compound.

A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids from N-Cbz amino acid derivatives and Meldrum's acid has been established. researchgate.net These carboxylic acids can then be further functionalized.

The Ugi four-component reaction has been employed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net This multicomponent reaction strategy allows for the rapid assembly of complex molecules.

The conversion of a carboxylic acid group to an amino group can be achieved through a Curtius rearrangement. A synthetic route to 1-substituted 4-aminopiperidine-4-carboxylic acids involves the reductive amination of dimethyl bis(dioxolanemethyl)malonate with various amines, followed by a Curtius rearrangement. researchgate.net

Another approach involves the Hofmann rearrangement of a carboxamide. For example, 1-boc-4-piperidinecarboxamide can be treated with bromine in a sodium hydroxide (B78521) solution to yield 1-boc-4-aminopiperidine. google.com

| Starting Material | Key Reaction(s) | Product | Reference |

| N-Cbz amino acid derivative, Meldrum's acid | Multi-step synthesis | Chiral 2-substituted piperidine-4-carboxylic acid | researchgate.net |

| Piperidone, amine, isocyanide, carboxylic acid | Ugi four-component reaction | 4-Aminopiperidine-4-carboxylic acid derivative | researchgate.net |

| Dimethyl bis(dioxolanemethyl)malonate, amine | Reductive amination, Curtius rearrangement | 1-Substituted 4-aminopiperidine-4-carboxylic acid | researchgate.net |

| 1-boc-4-piperidinecarboxamide | Hofmann rearrangement | 1-boc-4-aminopiperidine | google.com |

Multicomponent Reactions and Cascade Cyclizations in Piperidine Ring Formation

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. nih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity from simple precursors. Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can construct complex polycyclic systems in one pot. rsc.org

One prominent MCR for generating 4-aminopiperidine scaffolds is the Strecker reaction. This reaction can be used to synthesize 4-aminopiperidine-4-carboxylic ester moieties, which are key structural features in several opioid analgesics. The process typically involves the one-pot reaction of a 4-piperidinone derivative, an amine, and a cyanide source to form an α-amino nitrile, which can be further elaborated. nih.gov Another powerful approach is the four-component synthesis of piperidin-2-ones, which utilizes a Michael-Mannich cascade to create highly substituted piperidine rings with high diastereoselectivity from simple, readily available reagents like aromatic aldehydes and pyridinium (B92312) ylides. researchgate.net

Cascade reactions offer another elegant route to the piperidine core. These sequences can be triggered by various means, including hydride transfer, acid catalysis, or metal catalysis, leading to the formation of multiple C-C and C-N bonds in a controlled manner. For instance, a rhodium-catalyzed C–H activation/cyclization/reduction cascade has been developed to convert simple imines and alkynes into highly substituted piperidines with excellent diastereoselectivity. nih.gov This process proceeds through a 1,2-dihydropyridine intermediate which is then stereoselectively reduced. nih.gov Radical-mediated cascades also provide an effective pathway. The cyclization of 1,6-enynes can be initiated by a radical species to form the six-membered piperidine ring. nih.gov

Table 1: Examples of Multicomponent and Cascade Reactions for Piperidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Strecker Reaction | N-benzyl-4-piperidinone, Aniline, Cyanide source | One-pot | 4-Anilino-piperidine-4-carbonitrile | nih.gov |

| Michael-Mannich Cascade | Aromatic aldehydes, Pyridinium ylides, Michael acceptors, Ammonium acetate | Methanol | Piperidin-2-one pyridinium salts | researchgate.net |

| Rh-catalyzed Cascade | α,β-Unsaturated imines, Alkynes | [Rh(coe)2Cl]2, Ligand, Reductant | Highly substituted tetrahydropyridines | nih.gov |

| Radical Cyclization | 1,6-enynes | Triethylborane (initiator) | Alkylidene piperidines | nih.gov |

| [5+1] Annulation | Dihydroxylated compounds, Amines | Iridium(III) complex | Substituted piperidines | nih.gov |

Catalytic Approaches for Selective Carbon-Nitrogen and Carbon-Carbon Bond Formation in Piperidine Derivatives

Catalysis is central to the modern synthesis of piperidine derivatives, enabling the selective and efficient formation of key chemical bonds. Transition-metal catalysts, in particular, have revolutionized the construction of C-N and C-C bonds.

Carbon-Nitrogen (C-N) Bond Formation: Catalytic methods for C-N bond formation are crucial for both the initial ring-closing step and for introducing amine functionalities. Reductive amination is a widely used method for synthesizing 4-aminopiperidines, typically involving the reaction of a 4-piperidone with an amine (like propylamine) in the presence of a reducing agent. mdpi.com More advanced catalytic systems, such as those using platinum on carbon (Pt/C), can achieve high conversion and selectivity in continuous-flow systems. mdpi.com

Transition-metal-catalyzed C-H amination has emerged as a powerful tool for forming C-N bonds directly, avoiding the need for pre-functionalized starting materials. acs.org Rhodium and iridium catalysts, for example, can mediate the direct amination of C(sp²)–H bonds using organic azides as the nitrogen source. acs.org For the formation of the piperidine ring itself, gold(I)-catalyzed oxidative amination of unactivated alkenes allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Copper-catalyzed systems are also effective for intramolecular carboamination of alkenes, providing access to N-functionalized piperidines. nih.gov

Carbon-Carbon (C-C) Bond Formation: The formation of C-C bonds is essential for introducing alkyl or aryl substituents onto the piperidine ring, thereby increasing structural diversity. Catalytic α-C–H functionalization allows for the direct modification of the piperidine skeleton adjacent to the nitrogen atom. researchgate.netacs.org Photoredox catalysis, for instance, can be used for the α-amino C–H arylation of highly substituted piperidines with cyano(hetero)arenes, often proceeding with high diastereoselectivity. nih.govacs.org

Other catalytic C-C bond-forming reactions include the Henry (nitroaldol) reaction, which can be catalyzed by copper complexes to create β-nitro alcohols, valuable synthetic intermediates. nih.gov Furthermore, boronyl radical-catalyzed (4+2) cycloaddition reactions between azetidines and various alkenes provide a metal-free method for synthesizing polysubstituted piperidines with high regio- and diastereoselectivity. nih.gov

Table 2: Selected Catalytic Methods for C-N and C-C Bond Formation

| Bond Type | Reaction | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| C-N | Reductive Amination | 5% Pt/C, H₂ | High conversion and selectivity, suitable for flow chemistry. | mdpi.com |

| C-N | Oxidative Amination | Gold(I) complex, Oxidizing agent | Forms N-heterocycle and introduces O-substituent simultaneously. | nih.gov |

| C-N | C-H Amination | Rhodium(III) or Iridium(III) complexes | Direct amination using organic azides, high atom economy. | acs.org |

| C-C | α-C–H Arylation | Iridium(III) photoredox catalyst | Highly diastereoselective functionalization of complex piperidines. | nih.govacs.org |

| C-C | (4+2) Cycloaddition | Diboron compounds, 4-phenylpyridine | Metal-free, high diastereoselectivity for polysubstituted piperidines. | nih.gov |

| C-C | Henry Reaction | Polystyrene-supported Copper complexes | Formation of β-nitro alcohols as intermediates. | nih.gov |

Conformational Control and Diastereoselective Methodologies for Piperidine Systems

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. acs.org The orientation of substituents (axial vs. equatorial) significantly influences the molecule's stability and reactivity. Synthetic methodologies that control the three-dimensional arrangement of these substituents are critical for preparing specific stereoisomers of compounds like this compound and its analogues.

Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities. This can be achieved by directing the approach of a reagent to one face of the molecule. For example, the diastereoselective epoxidation of tetrahydropyridines can be controlled by using a bifunctional reagent that forms a hydrogen bond with an existing amino group, directing the epoxidation to the more sterically hindered face. Subsequent regioselective ring-opening of the resulting epoxide yields highly substituted, oxygenated piperidines. nih.govresearchgate.net

Conformational control is a powerful strategy to influence stereochemical outcomes. The relative stability of different chair conformations can be exploited to favor the formation of a desired diastereomer. A notable example is the synthesis of cis- and trans-disubstituted pipecolinates. whiterose.ac.uk The cis-isomers can be accessed through the hydrogenation of pyridine (B92270) precursors. Subsequent base-mediated epimerization, which allows the molecule to equilibrate to its most stable thermodynamic state, can then convert the cis-isomer into the more stable trans-diastereomer, where bulky substituents preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. whiterose.ac.ukrsc.org This principle of thermodynamic control is fundamental in diastereoselective synthesis.

Chemo-enzymatic methods also offer excellent stereocontrol. A one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, providing access to important chiral building blocks for pharmaceuticals. nih.gov

Table 3: Strategies for Stereocontrol in Piperidine Synthesis

| Methodology | Principle | Example Application | Outcome | Reference |

|---|---|---|---|---|

| Directed Epoxidation | A directing group (e.g., via H-bond) guides the reagent to a specific face. | Epoxidation of a tetrahydropyridine (B1245486) using a bifunctional peroxy acid. | Formation of a single epoxide diastereomer. | nih.gov |

| Thermodynamic Epimerization | Conversion of a less stable stereoisomer to a more stable one under equilibrating conditions. | Base-mediated epimerization of a cis-2,4-disubstituted piperidine. | Formation of the thermodynamically favored trans-isomer. | whiterose.ac.ukrsc.org |

| Chemo-enzymatic Cascade | Use of stereoselective enzymes to control bond formation. | Amine oxidase/ene imine reductase cascade on tetrahydropyridines. | Enantioenriched 3- and 3,4-substituted piperidines. | nih.gov |

| Photoredox-Catalyzed Epimerization | A slow, light-induced epimerization follows an initial unselective C-C bond formation. | α-Arylation of a piperidine followed by exposure to reaction conditions. | Convergence to the most stable diastereomer over time. | nih.govacs.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While specific experimental spectra for 1-Acetyl-4-(N-propylamino)piperidine are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the known chemical shifts of its constituent moieties: the N-acetylpiperidine ring and the N-propylamino group.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the acetyl group, and the propyl group. The piperidine ring protons would appear as complex multiplets due to spin-spin coupling and conformational dynamics. The protons on carbons adjacent to the acetylated nitrogen (C2 and C6) are expected to be deshielded and appear at different chemical shifts due to the anisotropic effect of the amide bond. The methine proton at C4, being attached to the carbon bearing the amino group, would also have a characteristic chemical shift. The N-H proton of the secondary amine is expected to appear as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine H2/H6 (axial/equatorial) | ~3.0 - 4.5 | Multiplet (m) |

| Piperidine H3/H5 (axial/equatorial) | ~1.2 - 2.1 | Multiplet (m) |

| Piperidine H4 | ~2.5 - 3.0 | Multiplet (m) |

| N-H (propylamino) | ~1.0 - 2.5 (broad) | Broad Singlet (br s) |

| N-CH₂ (propyl) | ~2.4 - 2.6 | Triplet (t) |

| CH₂ (propyl) | ~1.4 - 1.6 | Sextet (sxt) |

| CH₃ (propyl) | ~0.9 | Triplet (t) |

| CH₃ (acetyl) | ~2.1 | Singlet (s) |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the acetyl group is the most deshielded, appearing at the downfield end of the spectrum. The carbons of the piperidine ring attached to the nitrogen (C2 and C6) are also significantly deshielded. The chemical shifts of the propyl group carbons would be characteristic of a simple alkyl chain.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acetyl) | ~169 - 171 |

| Piperidine C4 | ~55 - 60 |

| N-CH₂ (propyl) | ~50 - 54 |

| Piperidine C2/C6 | ~40 - 47 |

| Piperidine C3/C5 | ~30 - 35 |

| CH₂ (propyl) | ~22 - 25 |

| CH₃ (acetyl) | ~21 - 23 |

| CH₃ (propyl) | ~11 - 13 |

The structure of this compound is subject to several dynamic processes that can be studied using variable-temperature (VT) NMR spectroscopy. nih.gov Two principal phenomena are of interest: restricted rotation about the amide C-N bond and the conformational inversion of the piperidine ring.

The C-N bond of the acetyl group possesses significant double-bond character due to resonance, which restricts free rotation. nanalysis.comlibretexts.org This can lead to the existence of two distinct rotamers (or conformers), which may be observable at low temperatures as separate sets of signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. libretexts.org The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.gov

Similarly, the piperidine ring exists predominantly in a chair conformation, which can undergo ring inversion. For N-acylated piperazines, this process can be slow enough on the NMR timescale at room temperature or below to observe distinct signals for axial and equatorial protons. nih.govnih.gov VT-NMR experiments can determine the coalescence temperature for this process, allowing for the calculation of the energy barrier for ring flipping. The nitrogen inversion at the secondary N-propylamino group is typically a much faster process with a lower energy barrier.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₂₀N₂O), the calculated monoisotopic mass is 184.1576 Da.

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. The fragmentation is often directed by the nitrogen atoms through alpha-cleavage. libretexts.org Key fragmentation pathways would likely include:

Loss of the acetyl group: Cleavage of the amide bond to lose a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

Alpha-cleavage at the piperidine ring: Fission of the C-C bond adjacent to the ring nitrogen, leading to the formation of a stable iminium ion.

Alpha-cleavage at the propylamino group: Cleavage of the bond between the piperidine ring (C4) and the nitrogen of the propylamino group, or cleavage within the propyl group itself (loss of ethyl radical, C₂H₅•, 29 Da).

Piperidine ring fragmentation: Complex fragmentation of the piperidine ring itself, often involving the loss of ethylene (B1197577) or other small neutral molecules.

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure / Origin |

|---|---|

| 184 | [M]⁺, Molecular Ion |

| 169 | [M - CH₃]⁺ |

| 155 | [M - C₂H₅]⁺ (Loss of ethyl from propyl group) |

| 141 | [M - CH₃CO]⁺ (Loss of acetyl radical) |

| 125 | Fragment from piperidine ring cleavage |

| 98 | Piperidine iminium fragment after loss of propylamino group |

| 84 | Fragment from cleavage of N-propylamino group |

| 70 | Propylamino iminium fragment [CH₂=N⁺H(CH₂CH₂CH₃)] |

| 43 | [CH₃CO]⁺, Acetyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the tertiary amide C=O stretch. The N-H stretching vibration of the secondary amine would appear as a moderate band in the higher wavenumber region. The aliphatic C-H stretching vibrations of the piperidine and propyl groups would be prominent just below 3000 cm⁻¹. Other important vibrations include the C-N stretching and N-H bending modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While strong IR bands are associated with polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing the C-C backbone vibrations of the piperidine ring and propyl chain.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | FT-IR | 3300 - 3500 | Medium |

| C-H Stretch (Aliphatic) | FT-IR, Raman | 2850 - 2960 | Strong |

| C=O Stretch (Tertiary Amide) | FT-IR | 1630 - 1670 | Strong, Sharp |

| N-H Bend (Secondary Amine) | FT-IR | 1550 - 1650 | Medium |

| CH₂ Bend (Scissoring) | FT-IR | 1450 - 1470 | Medium |

| C-N Stretch | FT-IR | 1020 - 1250 | Medium-Strong |

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov

A typical RP-HPLC setup would involve:

Column: A C18 (octadecylsilane) stationary phase, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Due to the basic nature of the amino groups, an acidic modifier (e.g., formic acid or phosphoric acid) is typically added to the mobile phase. google.com This ensures the amine is protonated, leading to better peak shapes and reproducible retention times.

Detection:

UV Detection: The amide carbonyl group acts as a chromophore, allowing for detection by UV spectrophotometry, typically in the range of 200-220 nm. sielc.com

Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides a highly sensitive and selective detection method. LC-MS not only quantifies the compound but also confirms its identity by providing the molecular weight of the eluting peak and its fragments, which is invaluable for impurity profiling.

This combination of advanced spectroscopic and chromatographic techniques provides a robust framework for the complete structural elucidation and characterization of this compound, ensuring its identity, structure, and purity are unequivocally established.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for the identification and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS would provide crucial information regarding its retention time, molecular weight, and fragmentation pattern, which is instrumental for its structural confirmation.

The analysis would involve introducing a vaporized sample of the compound into a gas chromatograph, where it would travel through a capillary column. The separation is based on the compound's affinity for the stationary phase of the column and its vapor pressure. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of chromatographic conditions.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

Expected Fragmentation Pattern:

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways for piperidine derivatives often involve alpha-cleavage adjacent to the nitrogen atoms and cleavage of the bonds on the piperidine ring. For this specific compound, characteristic fragments would likely arise from the loss of the acetyl group, the propyl group, and various cleavages of the piperidine ring structure.

While no experimental mass spectrum for this compound has been reported, a hypothetical fragmentation table can be proposed based on the analysis of similar structures.

| Hypothetical m/z | Proposed Fragment Ion | Structural Origin |

| 184 | [C₁₀H₂₀N₂O]⁺ | Molecular Ion |

| 141 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 125 | [M - C₂H₃O]⁺ | Loss of the acetyl group |

| 98 | [C₅H₁₀N]⁺ | Cleavage of the piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

This table is illustrative and based on general fragmentation patterns of related compounds. Actual experimental data would be required for confirmation.

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For a compound like this compound, a single-crystal X-ray diffraction study would offer unambiguous confirmation of its connectivity and detailed insights into its conformational preferences in the solid state.

The process involves growing a high-quality single crystal of the compound and irradiating it with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

Expected Structural Insights:

Key parameters that would be determined from an X-ray crystallographic analysis are presented in the hypothetical data table below.

| Crystallographic Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 14.1 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 1205 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| C-N bond lengths (Å) | ~1.47 | Typical single bond length between carbon and nitrogen. |

| C-C bond lengths (Å) | ~1.53 | Typical single bond length between carbon atoms. |

| Piperidine ring conformation | Chair | Expected lowest energy conformation. |

This table contains hypothetical data as no published crystal structure for this compound is available. The values are based on typical measurements for similar small organic molecules.

Computational Chemistry and Theoretical Modeling of 1 Acetyl 4 N Propylamino Piperidine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometric parameters of molecules. For piperidine (B6355638) derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set, are commonly utilized to determine the most stable molecular conformation (optimized geometry). mdpi.comnih.govresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy structure on the potential energy surface. For 1-Acetyl-4-(N-propylamino)piperidine, the piperidine ring is expected to adopt a stable chair conformation. The orientation of the acetyl and N-propylamino groups relative to the ring is determined by minimizing steric hindrance and optimizing electronic interactions. bohrium.com Theoretical calculations are typically performed for an isolated molecule in the gaseous phase, which can lead to slight deviations from experimental values obtained in the solid state due to intermolecular forces. mdpi.com

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT/B3LYP

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.46 Å |

| C-C (ring) | ~1.54 Å | |

| C=O (acetyl) | ~1.23 Å | |

| N-C (acetyl) | ~1.36 Å | |

| N-H (amino) | ~1.01 Å | |

| Bond Angle | C-N-C (ring) | ~112° |

| O=C-N (acetyl) | ~122° | |

| C-N-H (amino) | ~110° | |

| Dihedral Angle | C-C-N-C | Varies (chair form) |

Note: These are representative values based on DFT calculations for analogous piperidine and N-acylpiperidine structures.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's stability and reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron density in the HOMO is expected to be localized primarily on the N-propylamino group and the nitrogen atom of the piperidine ring, which are the most electron-rich parts. The LUMO is likely centered around the acetyl group's carbonyl carbon, the most electron-deficient site.

Table 2: Calculated FMO Properties and Reactivity Indices for this compound

| Property | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ -0.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 6.0 eV |

| Ionization Potential | IP | -EHOMO | ~ 6.5 eV |

| Electron Affinity | EA | -ELUMO | ~ 0.5 eV |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | ~ 3.5 eV |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | ~ 3.0 eV |

| Chemical Softness | S | 1/(2η) | ~ 0.17 eV⁻¹ |

| Electrophilicity Index | ω | χ²/(2η) | ~ 2.04 eV |

Note: Values are theoretical predictions based on DFT calculations for similar molecules. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties and Related Theoretical Investigations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, optical data storage, and telecommunications. nih.govfrontiersin.org Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. Computational methods are valuable for predicting the NLO properties of new molecules. ajchem-a.com

The key NLO parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response. For this compound, the N-propylamino group acts as an electron donor and the acetyl group as an electron acceptor. This donor-acceptor framework can facilitate intramolecular charge transfer, a key requirement for NLO activity. Theoretical calculations of β are often compared to a standard NLO material like urea (B33335) to gauge their potential. ajchem-a.com Studies on similar piperidine derivatives have shown their potential as NLO materials. researchgate.netresearchgate.net

Table 3: Calculated NLO Properties for this compound

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~120 x 10⁻²⁴ esu |

| First Hyperpolarizability (βtot) | ~350 x 10⁻³⁰ esu |

Note: Values are theoretical predictions. The predicted β value suggests a potentially significant NLO response.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red/Yellow: Regions of negative potential, rich in electrons. These are sites prone to electrophilic attack.

Blue: Regions of positive potential, electron-deficient. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen of the acetyl group, making it a primary site for electrophilic interaction. researchgate.netresearchgate.net The nitrogen atoms of the piperidine ring and the amino group would also exhibit negative potential. The most positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton of the amino group, indicating these are the most likely sites for nucleophilic attack. researchgate.net

Topological Analyses: Reduced Density Gradient (RDG), Localized Orbital Locator (LOL), and Electron Localization Function (ELF)

Topological analyses of the electron density provide a deeper understanding of chemical bonding and non-covalent interactions. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the localization of electrons in a molecule. nih.gov The analysis reveals the spatial regions corresponding to covalent bonds, lone pairs, and atomic cores. For this compound, ELF and LOL maps would clearly delineate the C-C, C-H, C-N, N-H, and C=O covalent bonds. High localization would also be observed in the regions of the nitrogen and oxygen lone pairs. mdpi.comresearchgate.net This provides a visual confirmation of the molecule's electronic structure. researchgate.net

Reduced Density Gradient (RDG): This analysis is used to identify and visualize weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. RDG plots show isosurfaces colored according to the nature of the interaction. For the target molecule, RDG analysis would likely reveal intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen, as well as van der Waals interactions within the propyl chain and between different parts of the molecule.

Solvent Effects on Molecular and Electronic Parameters using Implicit and Explicit Solvation Models

Chemical reactions and molecular properties are significantly influenced by the solvent environment. Computational models can account for these effects using either implicit or explicit solvation models.

Implicit Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to model the bulk electrostatic effects of the solvent on the solute molecule. ajchem-a.com

Explicit Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, properties like the dipole moment, polarizability, and HOMO-LUMO energy gap are expected to be sensitive to solvent polarity. researchgate.net For instance, the dipole moment is generally higher in polar solvents due to stabilization of the charge-separated state. ajchem-a.com NLO properties are also known to be solvent-dependent. ajchem-a.com

Quantum Chemical Descriptors for Predicting Reaction Pathways and Chemical Reactivity

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and can help predict its behavior in chemical reactions. nih.gov These descriptors are calculated from the HOMO and LUMO energies. Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.netnih.gov

Molecules with high hardness are generally less reactive, while those with a high electrophilicity index are good electrophiles. The values calculated for this compound (see Table 2) suggest it is a moderately stable molecule. These descriptors are valuable in structure-activity relationship (SAR) studies, helping to predict how modifications to the molecular structure would affect its chemical reactivity. nih.gov

Structure Activity Relationship Sar and Mechanistic Chemical Biology of 1 Acetyl 4 N Propylamino Piperidine Analogues

Rational Design Principles for Modulating Biological Activity through Piperidine (B6355638) Scaffold Modifications

The rational design of biologically active molecules based on the piperidine scaffold involves strategic modifications to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net The piperidine ring itself is a flexible, three-dimensional structure that can present substituents in specific spatial orientations, which is critical for precise interactions with protein binding sites. whiterose.ac.ukrsc.org

Key design principles include:

Modulating Physicochemical Properties: The piperidine ring possesses both hydrophilic (the nitrogen atom) and lipophilic (the carbon backbone) characteristics. thieme-connect.com Introducing substituents or chiral centers can alter properties like pKa, lipophilicity (logP/logD), and aqueous solubility, which in turn affects absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com For instance, adding polar groups can increase solubility, while strategic placement of lipophilic groups can enhance membrane permeability or affinity for hydrophobic pockets in a target protein.

Enhancing Biological Activity and Selectivity: The three-dimensional nature of the piperidine scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets. whiterose.ac.uk Introducing chiral centers can lead to stereoisomers with significantly different affinities and selectivities for receptors or enzymes, as one isomer may fit into a binding site more favorably than others. thieme-connect.comresearchgate.net

Conformational Restriction: Modifying the piperidine ring, for example by introducing gem-disubstitution or fusing it with another ring system, can restrict its conformational flexibility. This can "lock" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

These principles guide the systematic modification of a lead compound like 1-Acetyl-4-(N-propylamino)piperidine to develop analogues with improved therapeutic potential.

Systematic Derivatization and Comprehensive SAR Studies on the this compound Core

A systematic SAR study of the this compound core would involve the synthesis and biological evaluation of a library of analogues. This process typically dissects the molecule into key regions—the piperidine ring, the N-acetyl moiety, and the N-propylamino group—and explores modifications in each area to map the chemical space required for optimal activity. nih.gov

Modifications to the piperidine ring and the N-acetyl group can have profound effects on the molecule's interaction with its biological target.

Piperidine Ring Positions: Introducing substituents at the C-2, C-3, or C-4 positions can influence potency and selectivity. For example, a substituent at the 3-position might introduce a chiral center, leading to stereoisomers with distinct biological profiles. thieme-connect.com The position of a substituent can dramatically alter its biological effect; in one study on GLP-1 potentiation, a substituent at the 4-position of a piperidine ring resulted in poor activity, whereas moving it to the 3-position significantly increased efficacy. thieme-connect.com

N-Acetyl Moiety: The N-acetyl group is a critical feature, likely acting as a hydrogen bond acceptor. Its replacement with other groups can probe the steric and electronic requirements of the corresponding binding pocket. In studies of other piperidine-based compounds, such as acetylcholinesterase inhibitors, modifying the N-acyl group was a key strategy. nih.govconsensus.app Replacing the acetyl group with larger aroyl groups (e.g., benzoyl) or more complex heterocyclic systems could enhance π-stacking interactions or access additional binding regions. nih.gov

The following table outlines potential modifications and their rationale in an SAR study.

| Modification Site | Proposed Substituent | Rationale for Biological Activity Modulation |

| N-Acetyl Group | Propionyl, Butyryl | Explore tolerance for increased alkyl chain length. |

| N-Acetyl Group | Benzoyl, Naphthoyl | Introduce aromatic rings to probe for π-stacking interactions. |

| N-Acetyl Group | Cyclopropanecarbonyl | Introduce conformational rigidity and explore a different spatial profile. |

| Piperidine C-3 Position | Methyl, Fluoro | Introduce small steric bulk or an electronic perturbation; creates a chiral center. |

| Piperidine C-4 Position | Gem-dimethyl (at C-3) | Restrict ring conformation to potentially lock in a more active shape. |

The N-propylamino group at the C-4 position is a key feature, containing a basic nitrogen that is likely protonated at physiological pH, allowing for ionic interactions, as well as a hydrophobic propyl chain. Modifications to this group are critical for tuning receptor affinity and selectivity.

Alkyl Chain Length: Varying the length of the N-alkyl chain (e.g., from methyl to pentyl) can probe the size and nature of a hydrophobic pocket in the target protein. SAR studies on histamine (B1213489) H3 receptor antagonists showed that the length and nature of such alkyl chains significantly influence potency. nih.gov

Basic Center (Amino Group): The basicity of the amino group is crucial for forming ionic bonds or key hydrogen bonds with acidic residues (e.g., Asp, Glu) in a receptor. nih.gov Modifying this group, for instance by converting the secondary amine to a tertiary amine (e.g., N,N-dipropyl or N-methyl-N-propyl), can alter basicity, steric hindrance, and hydrogen bonding capacity.

Replacement of the Amino Group: Replacing the amine with other functional groups like an ether or an amide would fundamentally change the interaction profile, helping to confirm the importance of the basic nitrogen for activity.

The following table details potential modifications to the N-propylamino group.

| Modification Site | Proposed Substituent | Rationale for Impact on Molecular Recognition |

| N-Propyl Group | Ethyl, Butyl, Pentyl | Systematically probe the size of the hydrophobic binding pocket. |

| N-Propyl Group | Isopropyl, Isobutyl | Introduce branching to explore the shape of the binding pocket. |

| N-Propyl Group | Cyclopropylmethyl | Introduce rigidity and a different vector for the hydrophobic moiety. |

| Amino Group | N-Methyl-N-propylamino | Convert to a tertiary amine, altering basicity and steric bulk. |

| Amino Group | Piperidinyl, Pyrrolidinyl | Replace with a cyclic amine to restrict conformation and explore larger substituents. |

Mechanistic Investigations of Compound-Target Interactions and Enzyme Modulation

Understanding how a compound exerts its biological effect at a molecular level is fundamental to drug development. For analogues of this compound, mechanistic studies would aim to identify the direct binding target and elucidate the nature of the interaction. Techniques such as radioligand binding assays can determine affinity for specific receptors, while enzymatic assays can quantify inhibitory potency (e.g., IC50 values) if the target is an enzyme. nih.govconsensus.app

Further studies could reveal more complex mechanisms. For example, some piperidine-containing ligands have been shown to act as allosteric modulators rather than simple competitive antagonists. nih.gov An allosteric agonist, for instance, binds to a site topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that activates the receptor. nih.gov Investigating whether analogues of this compound act via an allosteric mechanism could be achieved through Schild analysis and binding studies that show a non-competitive interaction with known orthosteric ligands. nih.gov

Stereochemical Influence on Ligand-Receptor Binding Affinity and Functional Selectivity of Piperidine Derivatives

Stereochemistry plays a profound role in the biological activity of piperidine-containing compounds. thieme-connect.com The introduction of a single chiral center results in a pair of enantiomers, which can exhibit vastly different potencies, selectivities, and metabolic profiles due to the chiral nature of biological targets like receptors and enzymes.

The piperidine ring typically adopts a chair conformation, allowing substituents to be positioned in either an axial or equatorial orientation. The relative stereochemistry of substituents (cis vs. trans) dictates their spatial relationship and can significantly impact binding affinity. whiterose.ac.ukrsc.org For example, in the synthesis of 2-substituted piperidines, controlling the stereochemistry is a key focus to allow for the development of structurally diverse 3D molecules. researchgate.net

For analogues of this compound, introducing a substituent at the C-3 position would create two chiral centers (at C-3 and C-4), resulting in four possible stereoisomers (two pairs of enantiomers). Separating these diastereomers and testing them individually is essential, as one isomer may fit the target's binding pocket perfectly while the others may bind weakly or not at all. This stereochemical sensitivity is a critical aspect of rational drug design, enabling the optimization of ligand-receptor interactions. researchgate.net

Pharmacophore Elucidation and Ligand-Based Drug Design Strategies for Piperidine-Containing Compounds

When the 3D structure of a biological target is unknown, ligand-based drug design is a powerful strategy. This approach begins with pharmacophore elucidation, which involves identifying the essential structural features and their spatial arrangement required for biological activity.

For the this compound scaffold, a pharmacophore model could be developed based on a set of active analogues. nih.gov The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the N-acetyl group.

A Positive Ionizable Feature: The basic nitrogen of the piperidine ring, which would be protonated at physiological pH. nih.gov

A Hydrophobic Feature: The N-propyl group, which likely interacts with a hydrophobic pocket on the target protein. nih.gov

Computational methods can generate 3D pharmacophore models from a series of active compounds. documentsdelivered.comresearchgate.net This model then serves as a template for virtual screening of chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. It also guides the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric elements while exploring other regions of the molecule to improve properties like potency and selectivity.

Computational Approaches to SAR Prediction and Optimization

Molecular Docking Studies for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for understanding the structural basis of molecular recognition and for elucidating the binding modes of this compound analogues. By modeling the interactions between the ligand and the active site of a receptor, docking studies can identify key amino acid residues involved in binding and rationalize the observed biological activity.

Docking simulations for piperidine-containing compounds have been successfully employed to understand their interactions with various targets. For instance, studies on piperidine derivatives targeting the sigma-1 receptor (σ1R) have revealed crucial hydrophobic and polar interactions that stabilize the ligand within the receptor's binding pockets. nih.gov These models help explain the differential binding affinities and selectivities observed among a series of analogues. nih.gov Similarly, docking studies of 4-aminopiperidine (B84694) drugs with Cytochrome P450 enzymes, such as CYP3A4, have suggested that specific molecular interactions are essential for their metabolism. acs.org In these cases, residues like serine 119 in CYP3A4 were identified as key hydrogen-bonding partners for the 4-amino group of the piperidine moiety. acs.org

The process involves placing the ligand in various conformations and orientations within the target's binding site and calculating a "docking score," which estimates the binding affinity. nih.gov Lower scores typically indicate more favorable binding. For example, in a study of piperidinylpiperidine derivatives as Acetyl-CoA Carboxylase inhibitors, the best-performing compound showed a higher docking score (8.01) compared to the reference ligand (7.18) and formed key hydrogen bonds with residues Glu-2230 and Gly-2162. nih.gov These detailed interaction maps, often visualized in 3D, provide a powerful framework for structure-based drug design, allowing medicinal chemists to rationally modify the ligand's structure to enhance binding affinity and selectivity. researchgate.netacs.org

| Compound Class | Target Protein | Key Interacting Residues | Predicted Interactions | Reference |

| Piperidine Analogues | Sigma-1 Receptor (σ1R) | Tyr103, Glu172, Asp188 | Hydrogen bonds, Hydrophobic interactions | nih.gov |

| 4-Aminopiperidine Drugs | Cytochrome P450 3A4 | Ser119, Phe304 | Hydrogen bonds, π-π stacking | acs.org |

| Piperidinylpiperidines | Acetyl-CoA Carboxylase | Glu-2230, Gly-2162 | Hydrogen bonds | nih.gov |

| 4-(N,N-diarylamino)piperidines | δ-opioid receptor | Asp128, Tyr308 | Ionic interactions, Hydrogen bonds | researchgate.net |

Molecular Dynamics Simulations for Analyzing Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand-protein complex and to study the dynamics of their interactions in a simulated physiological environment. nih.gov This provides deeper insights into the binding process and the stability of the predicted docking poses.

For analogues of this compound, MD simulations can validate the binding modes proposed by docking studies. nih.gov By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.govnih.gov A key metric used to assess stability is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. A stable RMSD plot for the ligand within the binding site indicates a stable binding mode. nih.gov

MD simulations also provide detailed information on the persistence of specific interactions, such as hydrogen bonds, throughout the simulation. For example, a study on piperidine-based sulfonamides targeting human carbonic anhydrase (hCA) isoforms used 200 ns MD simulations to explore their binding modes. nih.gov The simulations revealed that a selective inhibitor formed stable hydrogen bonds with specific residues (Q92 and N136) in the hCA XII active site, which were not observed in other isoforms, thereby explaining its selectivity. nih.gov This level of dynamic analysis is critical for understanding not just how a ligand binds, but how stably it binds, which is often a better predictor of its biological efficacy. The piperidine ring itself is known to have conformational activity, typically adopting a chair form, and MD simulations can explore how this conformational preference influences binding and interaction dynamics. rsc.org

| System | Simulation Time | Force Field | Key Findings | Reference |

| Piperidine analogue-S1R complex | 50 ns | OPLS4 | Confirmed stability of the docking pose; ligand remained stable in the binding site. | nih.gov |

| Piperidine sulfonamide-hCA XII complex | 200 ns | Not Specified | Revealed stable hydrogen bonds with Q92 and N136, explaining isoform selectivity. | nih.gov |

| Piperazine (B1678402) derivatives-CDK2 complex | Not Specified | Not Specified | Showed promise for developing novel anticancer agents based on interaction stability. | researchgate.net |

In Silico Prediction of Potential Biological Targets and Activity Spectra

In addition to analyzing interactions with a known target, computational methods can be used to predict novel biological targets for a given compound. This process, often called "target fishing" or "reverse docking," is invaluable for identifying the mechanism of action of new molecules, predicting potential off-target effects, or for drug repurposing. unipi.ite-ompa.org For analogues of this compound, these in silico approaches can generate hypotheses about their broader biological activity spectrum.

Target fishing strategies can be broadly categorized as ligand-based or structure-based.

Ligand-based methods rely on the principle of molecular similarity, which states that structurally similar molecules are likely to have similar biological properties. mdpi.com A novel compound is compared to large databases of molecules with known biological activities. If the compound is highly similar to known ligands for a particular target, it is predicted to be active against that target as well. unipi.itdntb.gov.ua Various algorithms and molecular fingerprints are used to quantify similarity. unipi.it

Structure-based methods , such as inverse docking, involve docking the compound of interest against a large library of 3D protein structures. e-ompa.org The proteins are then ranked based on the predicted binding affinity (docking score) for the ligand. Targets with the most favorable scores are identified as potential binding partners. e-ompa.org This approach is particularly useful for identifying novel targets that may not have been predicted by ligand-based methods.

These predictive models are increasingly used in the early stages of drug discovery to prioritize compounds and guide experimental testing. nih.gov For example, a newly synthesized scaffold can be screened against a panel of predicted targets to experimentally validate the in silico findings. dntb.gov.ua By providing a comprehensive overview of potential chemical-protein interactions, these methods help to build a more complete picture of a compound's pharmacology. dntb.gov.uanih.gov

| Prediction Method | Principle | Input Data | Output | Reference |

| 2D/3D Similarity Screening | Molecules with similar structures often have similar biological activities. | Chemical structure of the query compound. | Ranked list of similar molecules and their known targets. | unipi.itdntb.gov.ua |

| Pharmacophore Modeling | Identifies common 3D structural features essential for biological activity. | A set of active molecules. | A 3D pharmacophore model used for virtual screening. | acs.org |

| Inverse/Reverse Docking | A ligand is docked against a library of potential target proteins. | Chemical structure of the query compound; 3D structures of proteins. | Ranked list of potential protein targets based on docking scores. | e-ompa.org |

| Quantitative Structure–Activity Relationship (QSAR) | Correlates chemical structure with biological activity using statistical models. | A dataset of compounds with structures and measured activities. | A predictive model for the activity of new compounds. | dntb.gov.ua |

Applications and Advanced Research Themes Involving the 1 Acetyl 4 N Propylamino Piperidine Scaffold

Contributions to Medicinal Chemistry and Drug Discovery Platforms

The piperidine (B6355638) ring is a ubiquitous feature in many approved drugs, and its derivatives, such as 1-acetyl-4-(N-propylamino)piperidine, are central to modern drug discovery campaigns. researchgate.netnih.gov The scaffold's utility stems from its sp3-hybridized carbon atoms, which impart a distinct three-dimensional character crucial for precise molecular interactions with complex biological targets. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight molecules, or "fragments," for binding to a biological target. nih.gov A significant trend in FBDD is the move away from flat, aromatic (sp2-rich) fragments toward more complex, three-dimensional (sp3-rich) structures. nih.govnih.gov The this compound scaffold is an exemplar of a 3D building block.

The non-planar, chair-like conformation of the piperidine ring allows for substituents to be projected into space in specific axial and equatorial orientations. This provides a more sophisticated and spatially diverse presentation of chemical functionality compared to flat aromatic rings. nih.govwhiterose.ac.uk This 3D character is critical for engaging with the complex, contoured binding sites of proteins, potentially leading to higher affinity and selectivity. nih.gov Researchers utilize scaffolds like substituted piperidines to build diverse fragment libraries that cover a wider area of chemical space, increasing the probability of identifying high-quality starting points for drug development programs. nih.govwhiterose.ac.uk

Table 1: Comparison of 2D vs. 3D Fragment Properties in FBDD

| Feature | 2D Fragments (e.g., Benzene-based) | 3D Fragments (e.g., Piperidine-based) |

| Hybridization | Predominantly sp2 | High sp3 character |

| Shape | Flat, planar | Globular, complex |

| Solubility | Often lower due to flat, hydrophobic surfaces | Generally higher, improved physicochemical properties |

| Binding Interactions | Primarily planar stacking, H-bonds in one plane | Directional, multi-point interactions in 3D space |

| Novelty | Occupies well-explored chemical space | Provides access to novel, under-explored chemical space |

The piperidine scaffold is a cornerstone in the design of potent and selective enzyme inhibitors. Derivatives have been extensively studied for their ability to modulate the activity of various enzyme classes.

A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. The development of AChE inhibitors is a key strategy for treating dementia and Alzheimer's disease. Research has shown that 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives are powerful AChE inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the piperidine core, such as introducing bulky groups, dramatically enhance inhibitory potency. One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM and over 18,000-fold selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). nih.gov

More recently, piperidine-containing molecules have been investigated as inhibitors of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. nih.gov Certain derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one were found to inhibit the ATPase activity of NLRP3, demonstrating the scaffold's utility in developing novel anti-inflammatory agents. nih.gov

Table 2: Inhibitory Activity of a Piperidine-Based Compound Against Cholinesterases nih.gov

| Compound | Target Enzyme | IC50 (nM) | Selectivity (vs. BuChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | 0.56 | 18,000-fold |

The this compound scaffold is highly relevant to the development of ligands for G-protein coupled receptors (GPCRs) and other central nervous system targets. The piperidine moiety is frequently identified as a key structural element for achieving high affinity and selectivity. ugr.esacs.org

Significant research has focused on developing dual-acting ligands that target both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R), which are implicated in various neurological and psychiatric disorders, as well as pain. nih.govnih.gov Studies comparing closely related piperazine (B1678402) and piperidine derivatives have demonstrated that the piperidine ring is a critical feature for high sigma-1 receptor affinity. ugr.esacs.orgnih.gov For instance, replacing a piperazine ring with a piperidine ring in certain chemical series can increase affinity for the σ1R by orders of magnitude while retaining high affinity for the H3R. acs.org This has led to the identification of potent dual H3R/σ1R antagonists with promising antinociceptive (pain-relieving) properties in preclinical models. acs.orgnih.gov The protonated nitrogen of the piperidine ring is thought to form a crucial salt bridge interaction within the σ1R binding pocket, accounting for its importance in ligand binding. nih.gov

Table 3: Impact of Piperidine vs. Piperazine Core on Receptor Binding Affinity acs.orgnih.gov

| Compound ID | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

| Compound 4 Analogue | Piperazine | 3.17 | 1531 |

| Compound 5 Analogue | Piperidine | 7.70 | 3.64 |

| KSK67 | Piperazine | 7.9 | 2958 |

| KSK68 | Piperidine | 7.7 | 4.5 |